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Compound of Interest

Compound Name: (Z,2)-4,7-Decadienol

Cat. No.: B597570

An In-depth Technical Guide to (Z,2)-4,7-
Decadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienol is an unsaturated fatty alcohol that has garnered interest within the
scientific community, particularly in the fields of chemical ecology and natural product
synthesis. As a volatile organic compound, it is a known component of certain plant species,
contributing to their characteristic aroma. This technical guide provides a comprehensive
overview of the physical and chemical characteristics of (Z,Z)-4,7-Decadienol, along with
detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physical and Chemical Characteristics

A summary of the known physical and chemical properties of (Z,Z)-4,7-Decadienol is
presented below. It is important to note that while some experimental data is available for
related compounds, many of the specific properties for (Z,Z)-4,7-Decadienol are predicted
values.
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Property Value Source
Molecular Formula C10H180 PubChem
Molecular Weight 154.25 g/mol PubChem
CAS Number 104188-11-6 FlavScents[1]
Appearance Not specified

Boiling Point Not available (experimental)

Density Not available (experimental)

. 319.1 mg/L @ 25 °C
Water Solubility (estimated) FlavScents[1]
estimate

logP (Octanol-Water Partition ]
o 2.6 (estimated) PubChem
Coefficient)

Assay Purity 95.00 to 100.00% The Good Scents Company[2]

Experimental Protocols
Synthesis of (Z,Z)-4,7-Decadien-1-ol

The stereoselective synthesis of (Z,2)-4,7-decadien-1-ol can be challenging due to the need to
control the geometry of both double bonds. A common strategy involves the use of acetylenic
precursors followed by stereoselective reduction. The following is a generalized workflow
based on established synthetic methodologies for similar compounds.
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Synthetic Workflow for (Z,Z)-4,7-Decadien-1-ol
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(2,72)-4,7-Decadien-1-ol
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Caption: A generalized synthetic workflow for (Z,2)-4,7-Decadien-1-ol.
Methodology:

» Synthesis of the Diyne Precursor: A suitable starting point is the coupling of two five-carbon
fragments. For instance, the lithium salt of 1-pentyne can be reacted with a protected 5-halo-
1-pentyne (e.g., 5-chloro-1-pentyne with a tetrahydropyranyl ether protecting group on the
hydroxyl function) to form the C10 carbon skeleton with triple bonds at the 4 and 7 positions.
Subsequent deprotection would yield deca-4,7-diyn-1-ol.

o Stereoselective Reduction: The key step to achieving the (Z,Z) configuration is the
stereoselective reduction of the triple bonds. This is typically accomplished through catalytic
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hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium
carbonate, poisoned with lead) or P-2 nickel catalyst (prepared from nickel(ll) acetate and
sodium borohydride). The reaction is carried out under a hydrogen atmosphere in a suitable
solvent like ethanol or hexane. Careful monitoring of the reaction progress by Gas
Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to prevent over-
reduction to the alkane.

Purification of (Z,Z)-4,7-Decadienol

Due to its volatility, purification of (Z,Z)-4,7-Decadienol requires careful consideration of the
chosen method to avoid sample loss.

1. Column Chromatography:

» Stationary Phase: Silica gel is a common choice for the purification of moderately polar
compounds like alcohols.

» Mobile Phase: A solvent system of increasing polarity, such as a gradient of hexane and
ethyl acetate, is typically employed. The separation is monitored by TLC.

o Fraction Collection and Analysis: Fractions are collected and analyzed by GC-MS to identify
those containing the pure product.

e Solvent Removal: The solvent from the purified fractions should be removed under reduced
pressure at a low temperature to minimize evaporation of the product.

2. Gas Chromatography (Preparative):

For higher purity, preparative gas chromatography can be utilized. This method separates
compounds based on their volatility and interaction with the stationary phase of the GC column.
The desired fraction is then condensed and collected.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile compounds like (Z,Z)-4,7-
Decadienol.
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e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is
suitable for separating the isomers.

« Injector and Oven Program: The injector temperature should be optimized to ensure
complete volatilization without thermal degradation. A temperature-programmed oven is used
to achieve good separation of the components in a mixture.

o Mass Spectrometry: Electron ionization (El) at 70 eV is standard. The resulting mass
spectrum will show characteristic fragmentation patterns that can be used for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of the
stereochemistry of the double bonds.

e 'H NMR: The proton NMR spectrum will provide information on the chemical environment of
each proton. The coupling constants (J-values) between the vinylic protons are critical for
determining the cis (Z) or trans (E) configuration of the double bonds. For a Z-configuration,
the J-value is typically in the range of 6-12 Hz.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the sp? hybridized carbons
of the double bonds, typically in the range of 120-140 ppm.

3. Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in the molecule.

e O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm~1 is
characteristic of the hydroxyl group.

e C=C Stretch: A medium to weak absorption around 1650 cm~? indicates the presence of
carbon-carbon double bonds.

e =C-H Stretch: Absorptions just above 3000 cm~* are indicative of vinylic C-H bonds.

e C-O Stretch: A strong absorption in the region of 1050-1150 cm~* corresponds to the C-O
single bond.
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Signaling Pathways and Biological Role

Currently, there is limited specific information available in the scientific literature regarding a
defined signaling pathway directly involving (Z,Z)-4,7-Decadienol. However, as a volatile
organic compound found in plants, it likely plays a role in plant-insect or plant-plant
interactions. Many long-chain unsaturated alcohols and their derivatives function as insect
pheromones, mediating communication for mating, aggregation, or alarm.

The biosynthesis of such compounds in plants typically originates from fatty acid metabolism.
Through a series of desaturation and chain-shortening or elongation steps, followed by
reduction of the carboxylic acid group, a variety of unsaturated alcohols can be produced.

The perception of such volatile signals in insects involves olfactory receptors located on the
antennae. Binding of the ligand to the receptor initiates a signal transduction cascade, often
involving ion channels, which ultimately leads to a behavioral response in the insect.
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Generalized Pheromone Perception Pathway in Insects
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Caption: A generalized schematic of an insect olfactory signaling pathway.

Conclusion

(Z,Z)-4,7-Decadienol is a fascinating molecule with potential applications in various fields of
chemical and biological research. While a complete experimental dataset for its physical and
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chemical properties is still emerging, established synthetic and analytical methodologies for
similar compounds provide a solid framework for its study. Further research into its natural
occurrence, biosynthetic pathways, and specific biological roles, particularly in chemical
communication, will undoubtedly unveil more of its scientific significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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